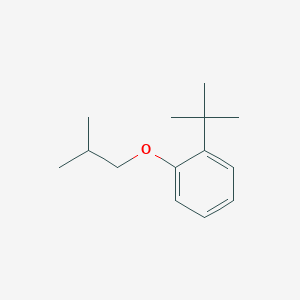

1-Tert-butyl-2-isobutoxybenzene

Descripción

1-Tert-butyl-2-isobutoxybenzene is a substituted aromatic compound featuring a benzene ring with two distinct functional groups: a tert-butyl group at the 1-position and an isobutoxy group at the 2-position. The tert-butyl group (C(CH₃)₃) is a bulky, electron-donating substituent known to impart significant steric hindrance and enhance hydrophobicity. The isobutoxy group (OCH₂CH(CH₃)₂), an ether substituent, contributes electron-donating effects via the oxygen atom, influencing the compound’s electronic properties and solubility.

Notably, tert-butyl-containing compounds are often favored for their stability and resistance to harsh reaction conditions .

Propiedades

Fórmula molecular |

C14H22O |

|---|---|

Peso molecular |

206.32 g/mol |

Nombre IUPAC |

1-tert-butyl-2-(2-methylpropoxy)benzene |

InChI |

InChI=1S/C14H22O/c1-11(2)10-15-13-9-7-6-8-12(13)14(3,4)5/h6-9,11H,10H2,1-5H3 |

Clave InChI |

MEQKGFSKGFCXRZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)COC1=CC=CC=C1C(C)(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-tert-butyl-2-isobutoxybenzene with structurally analogous benzene derivatives, focusing on steric, electronic, and functional properties.

Steric Effects and Substituent Bulk

- 1-Tert-butyl-2-methoxybenzene : Replacing the isobutoxy group with methoxy (OCH₃) reduces steric bulk. The tert-butyl group dominates steric hindrance, but the smaller methoxy group allows for higher reactivity in electrophilic substitution reactions compared to isobutoxy.

Electronic Effects

- 1-Tert-butyl-2-ethoxybenzene : Ethoxy (OCH₂CH₃) and isobutoxy groups both donate electrons via resonance, but the branched isobutoxy group may slightly reduce electron density at the oxygen due to inductive effects from its alkyl chain.

- 1-Isobutoxy-2-methylbenzene : Replacing tert-butyl with methyl (CH₃) significantly reduces steric hindrance but diminishes the compound’s thermal stability, a hallmark of tert-butyl substituents .

Solubility and Stability

- Boc-Protected Analogs (e.g., 1-(tert-Butoxycarbonyl)indole-2-boronic acid): Boc (tert-butoxycarbonyl) groups are polar and hydrolytically labile under acidic conditions, unlike the stable ether linkage in 1-tert-butyl-2-isobutoxybenzene. This makes Boc derivatives more suitable for temporary protection in peptide synthesis, whereas the target compound’s ether groups offer robustness in non-polar environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.